7-Bromo-2H-chromen-2-one
Overview
Description
7-Bromo-2H-chromen-2-one, also known as 7-bromocoumarin, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of a bromine atom at the 7th position of the coumarin ring enhances its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2H-chromen-2-one typically involves the bromination of 2H-chromen-2-one. One common method is the reaction of 2H-chromen-2-one with bromine in the presence of a solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The coumarin core can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate and a solvent like dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted coumarins with different functional groups.
Oxidation Reactions: Products include oxidized coumarin derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
7-Bromo-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of fluorescent dyes and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromine atom enhances its binding affinity and specificity. The compound can also interact with DNA and proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
4-Methylcoumarin: A derivative with a methyl group at the 4th position, known for its antimicrobial activity.
7-Hydroxycoumarin: A derivative with a hydroxyl group at the 7th position, known for its antioxidant properties.
Uniqueness of 7-Bromo-2H-chromen-2-one: The presence of the bromine atom at the 7th position makes this compound more reactive and enhances its biological activity compared to other coumarin derivatives. This unique feature makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-bromochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJPBLFPJISXMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557503 | |
Record name | 7-Bromo-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19063-56-0 | |
Record name | 7-Bromo-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19063-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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